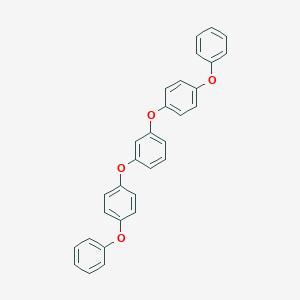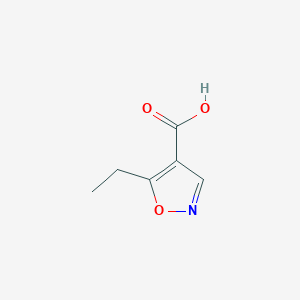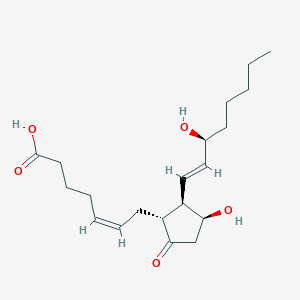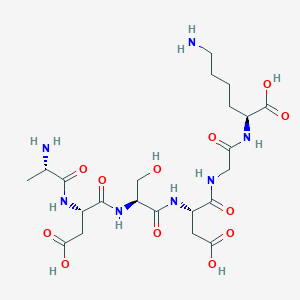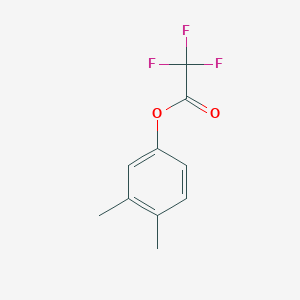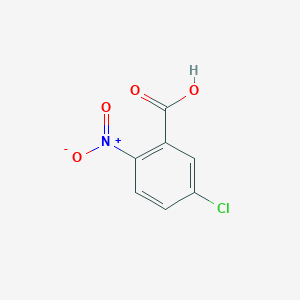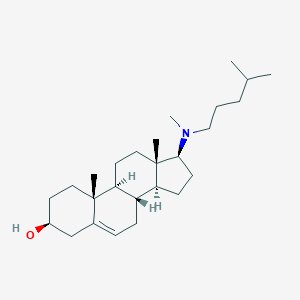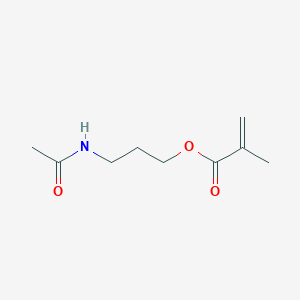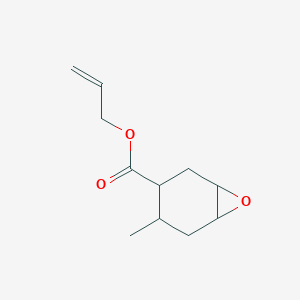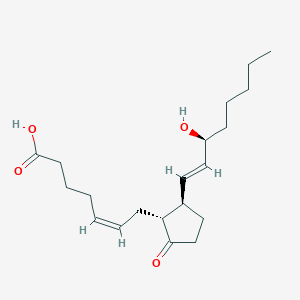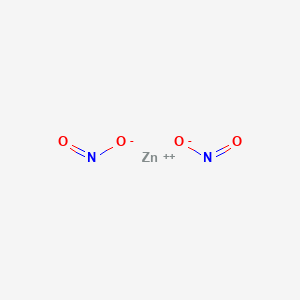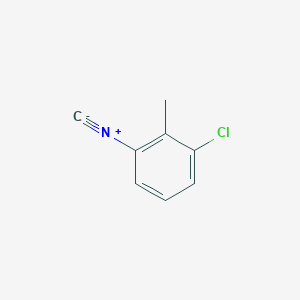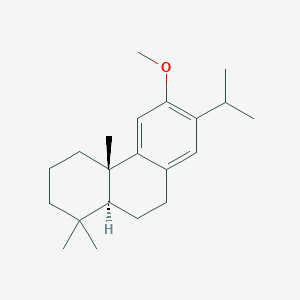
(4aS,10aS)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aS,10aS)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene is a chemical compound that belongs to the class of polycyclic hydrocarbons. This compound has been studied extensively due to its potential applications in scientific research.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Approaches : An improved synthesis method for a related hydroxymethyl tricyclic ketone, a variant of the target compound, has been established, demonstrating the compound's relevance in organic synthesis (Saito et al., 2013).
Chemical Structure Analysis : The compound has been studied for its chemical structure, such as the molecular conformations in different variants, contributing to the understanding of its chemical behavior and properties (Sunisa Suwancharoen et al., 2010).
Biological and Pharmacological Research
Antialgal Activity : Similar phenanthrene derivatives have shown significant antialgal activity, suggesting potential environmental applications (DellaGreca et al., 2001).
Cytotoxic and Antifungal Activities : Derivatives of phenanthrene, which structurally relate to the target compound, have been studied for their cytotoxic and antifungal activities, indicating possible use in biomedical research (Freitas et al., 2015).
Molecular Docking Studies : Molecular docking and quantum chemical calculations have been performed on related compounds, which can provide insights into the potential interactions and effectiveness of the target compound in various biological systems (Viji et al., 2020).
Environmental and Ecological Applications
- Phytotoxicity Studies : Phenanthrenoids, closely related to the compound , have shown phytotoxic effects, suggesting the potential for environmental impact studies or ecological applications (DellaGreca et al., 2002).
Miscellaneous Applications
Chemical Synthesis and Reactions : The compound has been involved in studies of chemical reactions and synthesis techniques, which can further organic chemistry knowledge and methods (Bacchi et al., 2005).
Stereoselectivity in Organic Chemistry : Research into the stereochemistry of similar compounds can provide insights into their potential applications in synthesizing stereoselective compounds (Tada et al., 2000).
Propriétés
Numéro CAS |
10064-26-3 |
|---|---|
Nom du produit |
(4aS,10aS)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene |
Formule moléculaire |
C21H32O |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
(4aS,10aS)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene |
InChI |
InChI=1S/C21H32O/c1-14(2)16-12-15-8-9-19-20(3,4)10-7-11-21(19,5)17(15)13-18(16)22-6/h12-14,19H,7-11H2,1-6H3/t19-,21+/m0/s1 |
Clé InChI |
MFLORYHKYXIQMH-PZJWPPBQSA-N |
SMILES isomérique |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)OC |
SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C)OC |
SMILES canonique |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



